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Compound of Interest

Compound Name: 2-Ethoxy-1-phenylethanone

CAS No.: 14869-39-7

Cat. No.: B181822 Get Quote

Molecular Formula: C₁₀H₁₂O₂ CAS Registry Number: 14869-39-7 (α-isomer specific)

Synonyms: Phenacyl ethyl ether, α-Ethoxyacetophenone, 2-Ethoxyacetophenone (IUPAC)[1]

Part 1: Executive Technical Summary
2-Ethoxy-1-phenylethanone is an aromatic ketone featuring an ethoxy group on the

-carbon relative to the carbonyl.[1] Unlike its ring-substituted isomers (e.g., p-
ethoxyacetophenone), the placement of the ether linkage at the

-position imparts unique photochemical and synthetic reactivity.[1] It serves as a critical
intermediate in the synthesis of nitrogenous heterocycles (imidazoles, oxazoles) and functions
as a Type II photoinitiator in UV-curable polymerization systems.[1]

Critical Distinction: Researchers must distinguish this compound from 2'-ethoxyacetophenone

(CAS 2142-67-8), where the ethoxy group is on the ortho position of the benzene ring.[1] The

reactivity profiles of these two isomers are fundamentally different; the

-isomer is an alkylating agent and photoinitiator, whereas the ring-isomer is a stable aryl
ketone.[1]

Part 2: Chemical Profile & Properties[2]
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Property Specification Notes

Molecular Weight 164.20 g/mol

Appearance Colorless to pale yellow liquid
May crystallize at low temps

(MP < 30°C)

Boiling Point ~243–244 °C (760 mmHg)
often distilled under vacuum

(~130°C @ 15 mmHg)

Solubility Soluble in EtOH, Et₂O, CHCl₃ Sparingly soluble in water

Reactivity Class -Alkoxy Ketone
Susceptible to Norrish Type II

photocleavage

Precursor Phenacyl Bromide
Warning: Precursor is a severe

lachrymator

Part 3: Synthetic Methodology
Protocol: Williamson Ether Synthesis from Phenacyl
Bromide
This protocol utilizes a nucleophilic substitution (

) of phenacyl bromide with ethoxide.[1] The reaction is highly efficient but requires strict safety
controls due to the lachrymatory nature of the starting material.[1]

Safety Prerequisite:

Phenacyl Bromide (2-Bromoacetophenone): Severe eye and respiratory irritant (tear gas

agent).[1] All operations must be performed in a functioning fume hood.[1]

Sodium Ethoxide: Moisture sensitive; corrosive.[1]

Step-by-Step Workflow
Reagent Preparation:

Prepare a solution of Sodium Ethoxide (NaOEt) (1.1 eq) in anhydrous ethanol.

Alternatively, generate in situ by dissolving sodium metal in dry ethanol under
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.[1]

Dissolve Phenacyl Bromide (1.0 eq) in anhydrous ethanol (concentration ~0.5 M).

Addition Phase:

Cool the phenacyl bromide solution to 0°C to minimize side reactions (e.g., Favorskii

rearrangement or self-condensation).[1]

Add the NaOEt solution dropwise over 30 minutes with vigorous stirring.

Mechanistic Note: The dropwise addition prevents a high local concentration of base,

which could trigger deprotonation at the

-carbon leading to enolate byproducts.[1]

Reaction & Monitoring:

Allow the mixture to warm to room temperature.

Stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The starting bromide (

) should disappear, replaced by the ether product (

).[1]

Workup & Purification:

Quench with saturated

solution.[1]

Remove ethanol under reduced pressure (rotary evaporator).[1]

Extract the residue with Diethyl Ether (

).[1] Wash combined organics with brine.[1]

Dry over
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, filter, and concentrate.[1]

Purification: Distillation under reduced pressure is preferred to remove trace polymeric

byproducts.[1]

Synthesis Workflow Diagram
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Click to download full resolution via product page

Figure 1: Synthesis of 2-Ethoxy-1-phenylethanone via Williamson Ether route. Red node

indicates high-hazard starting material.[1]

Part 4: Reactivity & Applications[2][8]
Photochemical Initiation (Norrish Type II)
As an

-alkoxy ketone, 2-ethoxy-1-phenylethanone undergoes Norrish Type II cleavage upon UV
irradiation.[1] This property makes it a useful photoinitiator for radical polymerization,
particularly in acrylate systems.[1]

Mechanism: UV absorption promotes the carbonyl to an excited triplet state (

).[1] The

-hydrogen (on the ethoxy ethyl group) is abstracted by the carbonyl oxygen, forming a 1,4-
biradical.[1] This biradical collapses to generate reactive radicals capable of initiating
polymerization.[1]

Heterocycle Synthesis (The Hantzsch-Type Cyclization)
The compound serves as a "C2" synthon in the synthesis of 1,3-azoles.[1]
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Reaction with Urea/Thiourea: Condensation yields 2-hydroxy or 2-mercapto-4-

phenylimidazoles.[1]

Reaction with Amides: Cyclodehydration yields oxazoles.[1]

Reactivity Pathway Diagram[1]
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Figure 2: Primary reactivity pathways including photolysis and heterocycle formation.[1]

Part 5: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:

¹H NMR (CDCl₃, 400 MHz):

7.95 (d, 2H, ortho-ArH)[1]

7.55 (t, 1H, para-ArH)[1]

7.45 (t, 2H, meta-ArH)[1]

4.70 (s, 2H,

) — Diagnostic Singlet[1]
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3.65 (q, 2H,

)[1]

1.30 (t, 3H,

)[1]

IR Spectroscopy:

Strong

stretch at ~1690–1700 cm⁻¹ (lower than alkyl ketones due to conjugation).[1]

Ether

stretch at ~1100 cm⁻¹.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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